
3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline: is an organic compound with the molecular formula C16H16ClN and a molecular weight of 257.76 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a vinylbenzyl group attached to an aniline core. It is typically used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline typically involves the reaction of 3-chloroaniline with N-methyl-N-(2-vinylbenzyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include halogens and alkyl halides .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may yield amines .
Scientific Research Applications
3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a in the synthesis of more complex molecules.
Biology: Studied for its potential and interactions with biological molecules.
Medicine: Investigated for its potential use in and .
Industry: Used in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets and pathways . The compound may act by binding to receptors or enzymes , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Chloroaniline
- N-methyl-N-(2-vinylbenzyl)amine
- N-methyl-N-(2-chlorobenzyl)aniline
Comparison: 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline is unique due to the presence of both a chloro group and a vinylbenzyl group attached to the aniline core. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from similar compounds .
Properties
Molecular Formula |
C16H16ClN |
|---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
3-chloro-N-[(2-ethenylphenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C16H16ClN/c1-3-13-7-4-5-8-14(13)12-18(2)16-10-6-9-15(17)11-16/h3-11H,1,12H2,2H3 |
InChI Key |
BMKYGFAZOBZNNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1C=C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
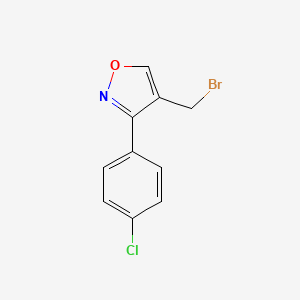

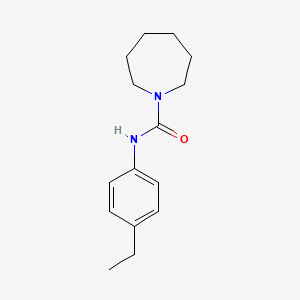
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
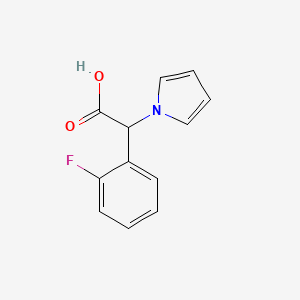
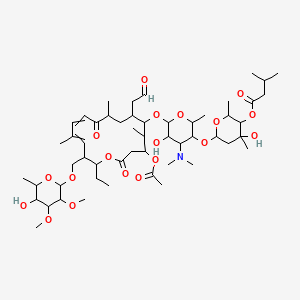
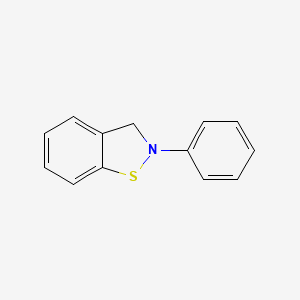
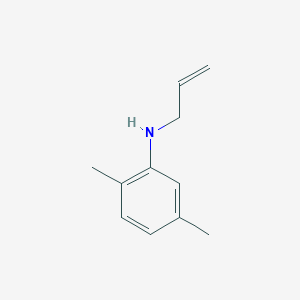
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
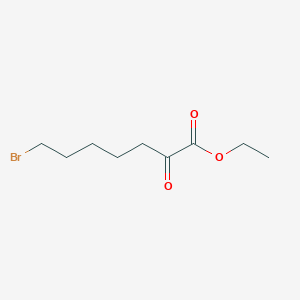
![1-Ethenyl-1-ethylspiro[3.4]octan-2-one](/img/structure/B14129620.png)
